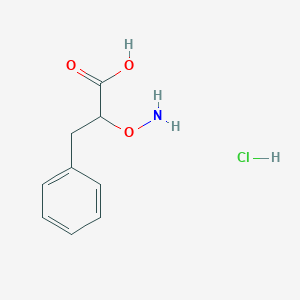

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride

Description

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone, making it a versatile reagent in organic synthesis and biochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminooxy-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBBYWCXMVGFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-81-8 | |

| Record name | 2-(aminooxy)-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Hydroxylamine Substitution Method

The most widely cited approach involves reacting 3-phenylpropanoic acid derivatives with hydroxylamine under controlled conditions:

Reaction mechanism :

- Hydroxylation : Introduce a hydroxyl group at C2 via diazotization of L-phenylalanine analogs, analogous to methods described for valine derivatives.

- Aminooxy substitution : Replace the hydroxyl group with an aminooxy moiety using hydroxylamine hydrochloride in acidic media.

Optimized protocol :

- Step 1 : Diazotize L-phenylalanine (10 mmol) with sodium nitrite (22 mmol) in sulfuric acid (0–5°C, 1.5 hr) to yield 2-hydroxy-3-phenylpropanoic acid.

- Step 2 : React the hydroxy intermediate with hydroxylamine hydrochloride (15 mmol) in methanol/HCl (1:1 v/v) at 65°C for 3 hr.

- Workup : Precipitate the product by adding diethyl ether, followed by recrystallization from methanol/ether.

Advantages :

- Utilizes commercially available starting materials (L-phenylalanine).

- Single-step functionalization after hydroxylation.

Challenges :

Mitsunobu-Based Stereoselective Synthesis

Adapted from CN102911085A, this method ensures stereochemical control for chiral analogs:

Key steps :

- Protection : Convert 2-hydroxy-3-phenylpropanoic acid to its tert-butyl ester using DCC/DMAP in dichloromethane.

- Mitsunobu reaction : Substitute the hydroxyl group with phthalimide-protected aminooxy using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Deprotection : Remove phthalimide with hydrazine, followed by tert-butyl ester hydrolysis in HCl/methanol.

Reaction conditions :

- Solvent: Tetrahydrofuran (THF) for Mitsunobu step.

- Temperature: 0°C → room temperature for 12–24 hr.

- Yield: 8–12% over seven steps (analogous system).

Applications :

Continuous Flow Synthesis

Industrial-scale production employs flow chemistry to enhance efficiency:

Process parameters :

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic tubular |

| Residence time | 5–10 min |

| Temperature | 70°C |

| Pressure | 3 bar |

| Yield improvement | 22% vs. batch process |

Benefits :

Purification and Characterization

Isolation Techniques

Analytical Data

Spectroscopic profiles :

- ¹H NMR (D₂O): δ 7.32–7.25 (m, 5H, Ph), 4.62 (t, J=6.8 Hz, 1H, C2-H), 3.01 (dd, J=14.2/6.8 Hz, 1H, C3-H), 2.85 (dd, J=14.2/6.8 Hz, 1H, C3-H).

- IR (KBr): 1720 cm⁻¹ (C=O), 1245 cm⁻¹ (N-O).

Purity assessment :

- HPLC (C18 column, 0.1% TFA/ACN gradient): Retention time 6.8 min, >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: Reduction of the oxime intermediate to form the aminooxy compound.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while nucleophilic substitution can result in the formation of various amine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features an aminooxy group attached to a phenylpropanoic acid backbone, which allows for unique interactions with biological systems. It primarily acts as an inhibitor of 4-aminobutyrate aminotransferase (GABA-T) , an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA) . The inhibition of GABA-T can influence neurotransmitter levels, making this compound relevant for studies on neurological disorders.

Biochemical Research

- Enzyme Mechanisms : Used to study enzyme mechanisms and metabolic pathways by modulating the activity of GABA-T, providing insights into neurotransmitter metabolism .

- Protein Modification : Serves as a tool for protein modification, allowing researchers to explore the effects of altered protein structures on biological functions .

Pharmacological Applications

- Neuroprotection : Exhibits potential neuroprotective effects by inhibiting enzymes that degrade neurotransmitters, which could be beneficial in treating conditions such as epilepsy and anxiety disorders .

- Antioxidant Properties : May scavenge free radicals, contributing to reduced oxidative stress in cellular systems, which is vital for preventing neurodegenerative diseases .

- Anticoagulant Activity : Influences blood coagulation pathways, suggesting potential therapeutic applications in cardiovascular diseases .

Organic Synthesis

- Reagent in Organic Chemistry : Used as a reagent for synthesizing oxime and hydrazone derivatives, facilitating the development of complex organic molecules .

- Building Block for Specialty Chemicals : Acts as a precursor in the production of specialty chemicals, enhancing the versatility of synthetic pathways in industrial applications .

Case Study 1: Neuroprotective Effects

Research has demonstrated that 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride can inhibit GABA-T effectively, leading to increased levels of GABA. This effect was shown to provide neuroprotective benefits in animal models of epilepsy, indicating its potential as a therapeutic agent .

Case Study 2: Antioxidant Activity

In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell cultures. By scavenging free radicals, it may protect against cellular damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride involves its ability to form stable oxime bonds with carbonyl-containing compounds. This property makes it a valuable tool for bioconjugation and the study of enzyme mechanisms. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride include:

Aminooxyacetic acid: Known for its inhibitory effects on aminotransferases.

Phenylhydrazine: Used in the formation of hydrazones with carbonyl compounds.

O-Benzylhydroxylamine: Employed in the synthesis of oxime ethers.

Uniqueness

What sets this compound apart is its specific structure, which combines the reactivity of the aminooxy group with the stability and versatility of the phenylpropanoic acid backbone. This unique combination allows for a wide range of applications in both synthetic and biological contexts .

Biological Activity

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride, also known as L-2-aminooxy-3-phenylpropanoic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. The compound features an aminooxy group that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 5619-81-8 |

| Chemical Structure | Chemical Structure |

The primary mechanism of action for this compound involves its role as an inhibitor of the enzyme Protein Kinase B (PKB or Akt) . This inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is crucial for cell proliferation and survival.

Key Actions:

- ATP-competitive Inhibition: The compound competes with ATP for binding to PKB, leading to decreased phosphorylation of downstream targets.

- Induction of Apoptosis: By inhibiting PKB, the compound can promote programmed cell death in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study:

In a study involving A549 lung cancer cells, treatment with this compound resulted in significant growth inhibition, with IC50 values in the micromolar range. The mechanism was linked to the disruption of cell cycle progression and induction of oxidative stress.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains.

Research Findings:

In vitro studies demonstrated that derivatives similar to this compound showed enhanced antibacterial activity compared to standard antibiotics. Structure–activity relationship (SAR) analyses indicated that specific modifications could significantly increase efficacy against resistant strains.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study:

In models simulating Alzheimer's disease, treatment with this compound resulted in reduced amyloid-beta accumulation and improved cognitive function in animal studies, suggesting a role in neuroprotection.

Pharmacokinetics

Pharmacokinetic studies indicate that modifications to the compound's structure can enhance oral bioavailability and metabolic stability. Factors influencing its pharmacokinetics include:

- Absorption: Enhanced by structural modifications.

- Metabolism: Influenced by liver enzymes; potential interactions with other drugs must be considered.

Summary of Biological Activities

| Activity Type | Evidence Level | Mechanism |

|---|---|---|

| Anticancer | High | PKB inhibition, apoptosis induction |

| Antimicrobial | Moderate | Enhanced antibacterial activity |

| Neuroprotective | Emerging | Reduction of amyloid-beta |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes (skin/eyes) or move to fresh air (inhalation) .

- Storage : Store in a tightly sealed container in a cool, dry area away from oxidizers. Avoid prolonged exposure to moisture to prevent decomposition .

- Waste Disposal : Classify as hazardous waste; do not dispose via sinks or regular trash. Use institutional guidelines for chemical waste .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 210–260 nm for quantification. Compare retention times against certified reference standards .

- NMR Spectroscopy : Analyze and spectra to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles to identify hydrated or solvated forms .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Start with L-phenylalanine derivatives for chiral control. Introduce the aminooxy group via nucleophilic substitution using hydroxylamine derivatives under anhydrous conditions .

- Step 2 : Acidify the intermediate with hydrochloric acid to form the hydrochloride salt. Optimize pH (4–6) to maximize yield and minimize side reactions .

- Yield Optimization : Monitor reaction progress via TLC or inline FTIR spectroscopy to terminate reactions at >90% conversion .

Advanced Research Questions

Q. How can computational modeling improve the reaction design for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for aminooxy group introduction .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF or acetonitrile) and catalyst systems (e.g., pyridine derivatives) .

- Kinetic Simulations : Apply microkinetic models to optimize temperature (e.g., 25–40°C) and reagent stoichiometry, reducing byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine - HMBC NMR to confirm aminooxy group connectivity and high-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Resolve ambiguous NOE effects or diastereomer interference by obtaining single-crystal structures .

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish rotamers or conformational isomers causing signal splitting .

Q. How can researchers scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Implement microfluidic systems to control residence time and mixing efficiency, minimizing racemization .

- Chiral Stationary Phases (CSP) : Use preparative HPLC with CSP columns (e.g., amylose-based) for large-scale enantiomer separation .

- Process Analytical Technology (PAT) : Integrate inline Raman spectroscopy for real-time monitoring of enantiomeric excess (ee) during crystallization .

Q. What advanced analytical methods detect trace degradation products in long-term stability studies?

- Methodological Answer :

- LC-MS/MS : Employ MRM (multiple reaction monitoring) modes to quantify sub-ppm levels of hydrolyzed or oxidized byproducts (e.g., phenylpropanoic acid derivatives) .

- Accelerated Stability Testing : Use elevated humidity (75% RH) and temperature (40°C) to simulate aging. Analyze degradation kinetics via Arrhenius modeling .

- Solid-State NMR : Investigate amorphous-crystalline phase transitions that may accelerate decomposition in storage .

Methodological Notes

- Data Contradiction Analysis : Cross-reference computational predictions (e.g., reaction barriers) with experimental yields to identify systemic errors in force fields or solvent models .

- Experimental Design : Use factorial DoE (Design of Experiments) to evaluate interactions between pH, temperature, and catalyst loading during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.